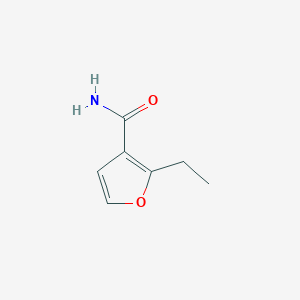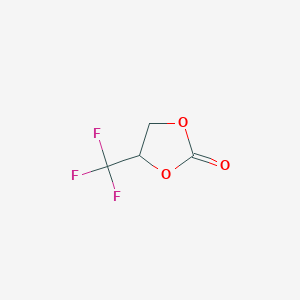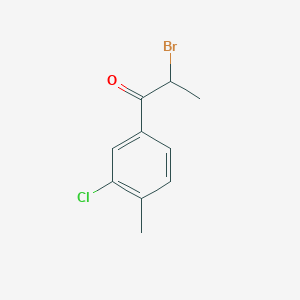
4,5-Difluoro-2,3-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2,3-dimethylphenol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DFP and is a derivative of phenol. Its chemical formula is C8H8F2O, and it has a molecular weight of 160.15 g/mol.
Mécanisme D'action
DFP inhibits AChE by irreversibly binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic activity. This mechanism of action has been found to be effective in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
DFP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFP has several advantages for lab experiments. It is a potent and selective inhibitor of AChE, making it an ideal tool for studying the role of acetylcholine in various physiological processes. However, DFP is a toxic compound and should be handled with care. It can also be difficult to obtain and purify, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of DFP. One potential area of research is the development of DFP derivatives with improved pharmacological properties. Another area of research is the study of the effects of DFP on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, DFP could be used as a tool to study the role of acetylcholine in other physiological processes, such as immune function and cardiovascular regulation.
Méthodes De Synthèse
DFP can be synthesized through the reaction of 4,5-difluoro-2,3-dimethylbenzoyl chloride and phenol in the presence of a base such as sodium hydroxide. This reaction produces DFP as the final product, which can be purified through recrystallization.
Applications De Recherche Scientifique
DFP has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors have been used as therapeutic agents for several neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Propriétés
Numéro CAS |
182011-09-2 |
|---|---|
Nom du produit |
4,5-Difluoro-2,3-dimethylphenol |
Formule moléculaire |
C8H8F2O |
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
4,5-difluoro-2,3-dimethylphenol |
InChI |
InChI=1S/C8H8F2O/c1-4-5(2)8(10)6(9)3-7(4)11/h3,11H,1-2H3 |
Clé InChI |
IROZJIVUUWIDKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1O)F)F)C |
SMILES canonique |
CC1=C(C(=C(C=C1O)F)F)C |
Synonymes |
Phenol, 4,5-difluoro-2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
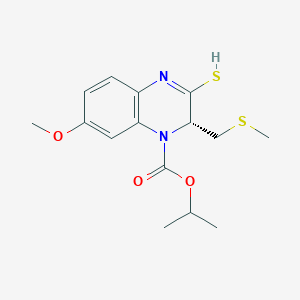
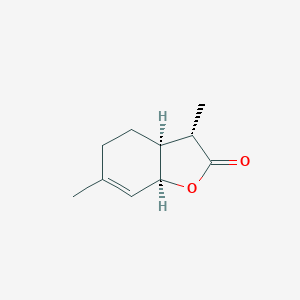
![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
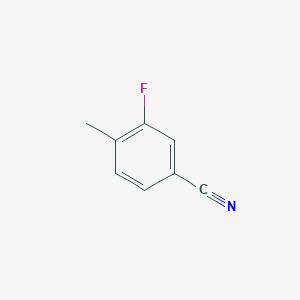

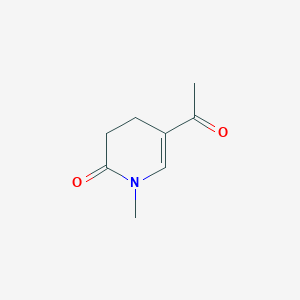
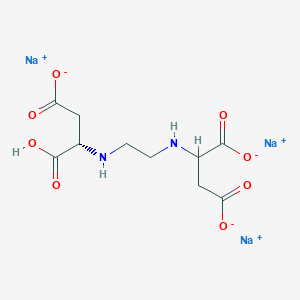
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
